N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Description
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a heterocyclic compound that features a furan ring, a thiadiazole ring, and a phenoxyacetamide group
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQKSIWPTDAAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of the Phenoxyacetamide Group: The phenoxyacetamide group can be introduced by reacting the thiadiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted phenoxyacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Agriculture: It has potential use as a pesticide or herbicide due to its ability to inhibit certain enzymes in pests and weeds.
Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
5-Furan-2-yl-4H[1,2,4]triazole-3-thiol: Similar structure but with a triazole ring instead of a thiadiazole ring.
Uniqueness
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is unique due to the combination of its furan, thiadiazole, and phenoxyacetamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
